molecular formula C10H12O4 B3326114 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone CAS No. 23133-83-7

1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone

Cat. No.: B3326114
CAS No.: 23133-83-7
M. Wt: 196.2 g/mol
InChI Key: RXUBOGMCVKRPOH-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H12O4. It is characterized by the presence of a hydroxy group and two methoxy groups attached to a phenyl ring, along with an ethanone group.

Mechanism of Action

Target of Action

The primary targets of 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

It has been demonstrated that similar compounds can undergo condensation reactions with n,n-dimethylformamide dimethyl acetal, leading to heterocyclization to give an isoflavone . This suggests that this compound may interact with its targets in a similar manner, but further studies are needed to confirm this.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its impact on bioavailability is also unknown. The compound’s predicted density is 1172±006 g/cm3 , which might influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its potential to undergo condensation reactions

Biochemical Analysis

Biochemical Properties

1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially affecting their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, influencing cellular functions. The compound’s molecular interactions are crucial for its biochemical activity, and understanding these interactions helps elucidate its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, potentially leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies can result in alterations in cellular processes and functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in biochemical research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s availability and activity within different cellular compartments, influencing its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the condensation of 3-hydroxy-2,4-dimethoxybenzaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the desired ethanone derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone has several scientific research applications:

Comparison with Similar Compounds

    1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone (Acetosyringone): Similar structure but with different positions of hydroxy and methoxy groups.

    1-(3,4-Dimethoxyphenyl)ethanone: Lacks the hydroxy group.

    1-(2,6-Dihydroxy-3-propylphenyl)ethanone: Contains additional hydroxy and propyl groups.

Uniqueness: 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-hydroxy-2,4-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6(11)7-4-5-8(13-2)9(12)10(7)14-3/h4-5,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUBOGMCVKRPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347152
Record name 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23133-83-7
Record name 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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